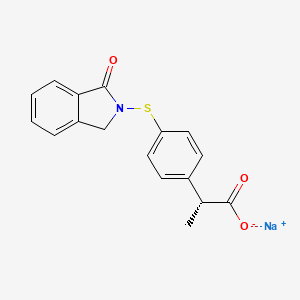

Sodium (-)-2-(4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl)propionate

Description

Sodium (-)-2-(4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl)propionate is a sodium salt of a propionic acid derivative featuring a thioether-linked isoindolinone moiety. Its IUPAC name is 2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid (CAS: 31842-01-0), and it is recognized under proprietary names such as Flosin, Isindone, and Reumofene . The compound’s core structure includes a 1,3-dihydro-1-oxo-2H-isoindol-2-yl group attached via a sulfur atom to a para-substituted phenyl ring, with a propionic acid side chain.

Properties

CAS No. |

94237-38-4 |

|---|---|

Molecular Formula |

C17H14NNaO3S |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

sodium;(2R)-2-[4-[(3-oxo-1H-isoindol-2-yl)sulfanyl]phenyl]propanoate |

InChI |

InChI=1S/C17H15NO3S.Na/c1-11(17(20)21)12-6-8-14(9-7-12)22-18-10-13-4-2-3-5-15(13)16(18)19;/h2-9,11H,10H2,1H3,(H,20,21);/q;+1/p-1/t11-;/m1./s1 |

InChI Key |

ZROMPRNVGQDWHE-RFVHGSKJSA-M |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)SN2CC3=CC=CC=C3C2=O)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(C1=CC=C(C=C1)SN2CC3=CC=CC=C3C2=O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Biological Activity

Sodium (-)-2-(4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl)propionate, commonly referred to as sodium isoindole propionate, is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting data that elucidates its pharmacological properties.

- Chemical Name : this compound

- CAS Number : 94237-38-4

- Molecular Formula : C17H15NO3.Na

- Molecular Weight : 0

Structure

The unique structure of sodium isoindole propionate includes an isoindole moiety and a thioether linkage, which are believed to contribute to its biological activity. The following table summarizes the structural features:

| Feature | Description |

|---|---|

| Isoindole Moiety | Present |

| Thioether Linkage | Present |

| Functional Groups | Propionate group |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of sodium isoindole propionate. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. One study reported that the compound exhibited significant cytotoxicity against HepG2 liver cancer cells, with an IC50 value indicating effective inhibition at low concentrations .

The mechanism by which sodium isoindole propionate exerts its biological effects may involve modulation of key signaling pathways. It is hypothesized that the compound interacts with specific receptors or enzymes that regulate cell growth and apoptosis. Research suggests that it may influence pathways related to oxidative stress and inflammatory responses, which are critical in cancer progression.

Case Studies

Several case studies have demonstrated the efficacy of sodium isoindole propionate in preclinical models:

- HepG2 Cell Line Study : In this study, sodium isoindole propionate was tested for its effects on cell viability and apoptosis markers. Results indicated a dose-dependent decrease in cell viability alongside increased markers of apoptosis, suggesting a promising role as an anticancer agent.

- Inflammatory Models : Another investigation evaluated the compound's anti-inflammatory properties using animal models. Findings revealed that sodium isoindole propionate reduced inflammatory markers significantly compared to controls, indicating potential therapeutic applications in inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetic profile of sodium isoindole propionate is essential for assessing its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although comprehensive pharmacokinetic data remains limited. Further research is necessary to elucidate its metabolism and excretion pathways.

Comparative Analysis with Related Compounds

To contextualize the biological activity of sodium isoindole propionate, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sodium Phenylbutyrate | Sodium salt of phenylbutyric acid | Used in treating urea cycle disorders |

| Thalidomide | Glutamic acid derivative | Anti-inflammatory and immunomodulatory effects |

| Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate | Similar isoindole structure | Potential anti-cancer properties |

This table illustrates how sodium isoindole propionate shares structural similarities with other biologically active compounds, potentially enhancing its therapeutic profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Sodium (-)-2-(4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl)propionate, differing in substituents, functional groups, or stereochemistry. Key comparisons are summarized in Table 1.

3-(4-Hydroxyphenyl)-2-(1-oxo-1,3-dihydro-isoindol-2-yl)-propionic Acid

- Structural Difference : Replaces the thioether-linked phenyl group with a 4-hydroxyphenyl moiety.

- Pharmacokinetic studies suggest faster renal clearance due to increased hydrophilicity .

3-(3,4-Dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid (CAS: 167886-75-1)

- Structural Difference: Features 3,4-dimethoxyphenyl substituents and a propanoic acid chain.

- However, the bulkier substituents may reduce binding affinity in sterically constrained environments .

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate Hydrochloride (CAS: 97338-03-9)

- Structural Difference: Substitutes the carboxylate with an ethyl ester and introduces a 4-aminophenyl group. The isoindol moiety is fully oxidized (1,3-dioxo).

- Implications : The ester acts as a prodrug, improving oral bioavailability. The amine group enhances solubility in acidic environments, while the dioxoisoindol may alter redox properties or metabolic stability .

2-(1,3-Dioxoisoindol-2-yl)-3-(4-hydroxy-3-nitrophenyl)propanoic Acid

- Structural Difference : Contains a nitro group on the phenyl ring and a dioxoisoindol core.

- However, nitro groups are associated with toxicity risks, limiting therapeutic utility .

N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide (CAS: 313267-30-0)

- Structural Difference : Replaces the carboxylate with an amide and adds 2,4-dimethylphenyl substituents.

- Implications : The amide group reduces ionization at physiological pH, enhancing blood-brain barrier penetration. Methyl groups may improve metabolic stability but could hinder solubility .

Comparative Data Table

Table 1 : Structural and Functional Comparison of this compound and Analogues

Research Findings and Implications

- Crystal Structure Insights : ’s analysis of dihedral angles and hydrogen bonding suggests that steric effects and conformational flexibility in similar compounds critically influence target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.